molecular formula C15H18ClN3 B8588163 N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine CAS No. 93235-00-8

N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine

Cat. No.: B8588163
CAS No.: 93235-00-8
M. Wt: 275.77 g/mol
InChI Key: ZCTQLAGNFLRTBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(3-Chlorophenyl)methyl]-N~1~-(pyridin-2-yl)propane-1,3-diamine is a useful research compound. Its molecular formula is C15H18ClN3 and its molecular weight is 275.77 g/mol. The purity is usually 95%.
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Properties

CAS No.

93235-00-8

Molecular Formula

C15H18ClN3

Molecular Weight

275.77 g/mol

IUPAC Name

N'-[(3-chlorophenyl)methyl]-N'-pyridin-2-ylpropane-1,3-diamine

InChI

InChI=1S/C15H18ClN3/c16-14-6-3-5-13(11-14)12-19(10-4-8-17)15-7-1-2-9-18-15/h1-3,5-7,9,11H,4,8,10,12,17H2

InChI Key

ZCTQLAGNFLRTBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CCCN)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.32 g) was dissolved in DMSO (25 ml) at 70°-75° C. under nitrogen. The solution was cooled and 2-(3-aminopropylamino)pyridine (7.56 g) in DMSO (20 ml) added at room temperature. 3-Chlorobenzyl chloride (8.86 g) in DMSO (15 ml) was added dropwise maintaining the temperature at 20°-25° C. After a further 1 hour, water was added (200 ml) and the mixture extracted with ether. The ether extracts were washed with 2N hydrochloric acid and the aqueous layer adjusted to pH 3.5. After extracting with chloroform the pH was raised to 14 and extracted with ether. After drying (K2CO3), the final ether extracts were stripped to give 2-[N-(3-aminopropyl)-N-(3-chlorobenzyl) amino]pyridine (8.34 g) as an oil which was used without further purification. (ii) 2-[N-(3-aminopropyl)-N-(3-chlorobenzyl)amino]pyridine (1.65 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one (1.3 g) were heated together under reflux in pyridine (15 ml) for 20 hr. On cooling, the mixture was stripped, the residue triturated with wet ether and recrystallised twice from ethanol/water to give 2-[3-[N-(3-chlorobenzyl)-N-pyrid-2-ylamino]propylamino]-5-(6-methylpyrid-3-ylmethyl) pyrimid-4-one 0.6H2O, 1.29 g (53%) mp 100°-104° C.
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.86 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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